benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride

Catalog No.
S3621902
CAS No.
25765-47-3
M.F
C14H12Cl2N2O2
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzene-1,3-diamine;benzene-1,3-dicarbonyl chlorid...

CAS Number

25765-47-3

Product Name

benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride

IUPAC Name

benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-2-1-3-6(4-5)8(10)12;7-5-2-1-3-6(8)4-5/h1-4H;1-4H,7-8H2

InChI Key

YJWWKAVTAIQBQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC(=C1)N)N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC(=C1)N)N

Heat and Flame Resistant Materials

One area of research explores this polymer's potential use in creating heat and flame-resistant materials. The strong chemical bonds within the polymer structure are believed to contribute to its thermal stability []. Studies have investigated its use in protective clothing for firefighters and industrial workers [].

Electrical Insulation

Another area of research focuses on the potential application of this polymer in electrical insulation, particularly for high-temperature applications. The polymer's ability to withstand high temperatures makes it a candidate for insulating materials in transformers and other electrical components [].

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride is a compound that combines an amine and a dicarbonyl chloride functional group. The chemical structure consists of a benzene ring with an amine group at the 1 and 3 positions, and a dicarbonyl chloride group at the same positions. This compound is known for its reactivity due to the presence of both amine and acyl chloride functionalities, which allows it to participate in various

  • Acylation Reactions: The acyl chloride group can react with nucleophiles, particularly amines, leading to the formation of amides.
  • Nucleophilic Substitution: The presence of chlorine atoms allows for substitution reactions where nucleophiles can replace the chlorine atoms.
  • Condensation Reactions: The compound can participate in condensation reactions with various alcohols or other amines to form more complex structures.

These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and polymers.

The synthesis of benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride can be achieved through several methods:

  • Direct Chlorination: Chlorination of isophthalic acid can yield the dicarbonyl chloride.
  • Amine Reaction: Reacting an appropriate diamine with dicarbonyl chlorides under controlled conditions can facilitate the formation of the desired compound.
  • Carbamate Formation: Utilizing carbamate intermediates may also lead to this compound through subsequent hydrolysis and chlorination steps .

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride finds applications in various fields:

  • Polymer Chemistry: Used as a building block for synthesizing polyamides and other high-performance polymers.
  • Pharmaceuticals: Potential precursor for drug development due to its reactive functional groups.
  • Dyes and Pigments: Can be utilized in the synthesis of dyes owing to its aromatic structure.

Research on interaction studies involving benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride has indicated its potential to form complexes with metals and other organic molecules. These interactions can enhance its properties for specific applications in catalysis and materials science.

Studies suggest that its derivatives may interact with biological targets such as enzymes or receptors, though detailed interaction profiles remain under investigation .

Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride shares similarities with several other compounds:

Compound NameMolecular FormulaKey Features
Terephthaloyl ChlorideC8H4Cl2O2Used in polymers like Kevlar
Benzene-1,4-diamineC6H8N2Exhibits different reactivity due to position
Benzene-1,2-diamineC6H8N2Different isomer with distinct properties

Uniqueness:
Benzene-1,3-diamine; benzene-1,3-dicarbonyl chloride is unique due to its specific arrangement of functional groups that allow it to participate in diverse

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.0275830 g/mol

Monoisotopic Mass

310.0275830 g/mol

Heavy Atom Count

20

Related CAS

25765-47-3

General Manufacturing Information

1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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